molecular formula C18H18N2O3S B14931878 Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate

Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B14931878
M. Wt: 342.4 g/mol
InChI Key: REPWGFGHOTXVEV-UHFFFAOYSA-N
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Description

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a benzoyl amine group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the benzoyl amine group: This can be done through amide bond formation using reagents like benzoyl chloride and an appropriate amine.

    Final esterification: The isopropyl ester group is introduced through esterification reactions using isopropanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, benzoyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the cyano and benzoyl groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyano and benzoyl groups can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-FURANCARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.

    ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-PYRIDINECARBOXYLATE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in ISOPROPYL 4-CYANO-3-METHYL-5-[(3-METHYLBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE imparts unique electronic properties, making it distinct from its furan and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

propan-2-yl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-10(2)23-18(22)15-12(4)14(9-19)17(24-15)20-16(21)13-7-5-6-11(3)8-13/h5-8,10H,1-4H3,(H,20,21)

InChI Key

REPWGFGHOTXVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N

Origin of Product

United States

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